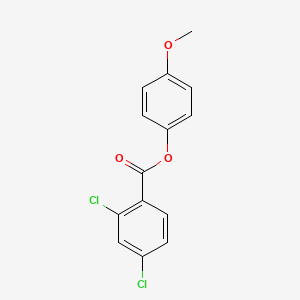
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is a complex organic compound with a unique structure that includes an adamantane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide typically involves multiple steps:
Formation of the adamantane core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the carboxamide group: This step involves the reaction of the adamantane core with a suitable amine and carboxylic acid derivative under conditions that promote amide bond formation.
Attachment of the sulfonamido group: The sulfonamido group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Incorporation of the fluorophenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamido and carboxamide groups, potentially leading to the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure and functional groups may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamido and carboxamide groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
相似化合物的比较
Similar Compounds
- (1S,3R,4s,5S,7s)-4-(2-((2-chlorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-bromophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-iodophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
Uniqueness
The uniqueness of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it distinct from its chlorinated, brominated, and iodinated analogs, which may have different reactivity and biological activity profiles.
属性
分子式 |
C21H28FN3O4S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
(3R,5S)-4-[[2-[(2-fluorophenyl)sulfonylamino]-2-methylpropanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H28FN3O4S/c1-20(2,25-30(28,29)16-6-4-3-5-15(16)22)19(27)24-17-13-7-12-8-14(17)11-21(9-12,10-13)18(23)26/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,23,26)(H,24,27)/t12?,13-,14+,17?,21? |
InChI 键 |
UBAPBKDXKUTATP-XFVFRGDESA-N |
手性 SMILES |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
规范 SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
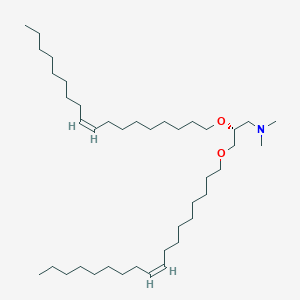
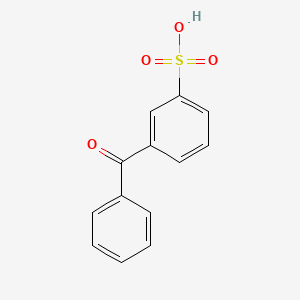
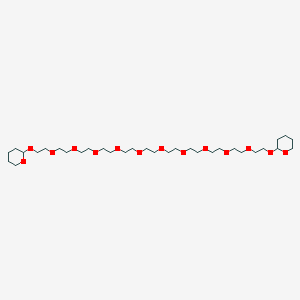
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
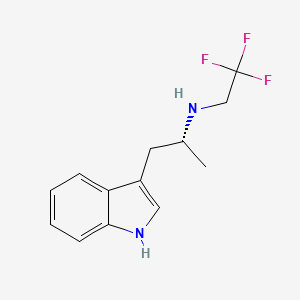
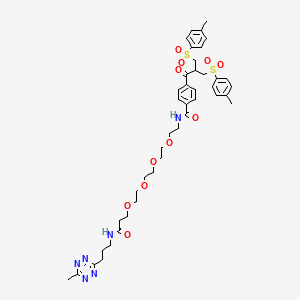
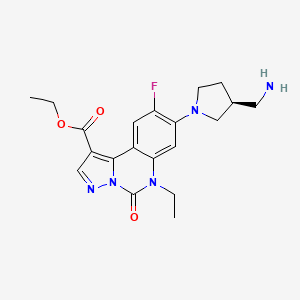
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
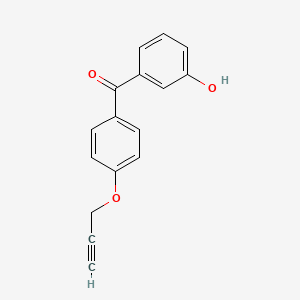
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)


